N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and any distinctive smell or taste.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
PET Imaging of Microglia
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide and its derivatives have been explored for their applications in PET imaging, specifically targeting microglia by focusing on the macrophage colony-stimulating factor 1 receptor (CSF1R). The development of such PET agents is crucial for noninvasively studying neuroinflammation, which is implicated in a range of neuropsychiatric disorders including Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury. The ability to image microglial activity offers valuable insights into the pathogenesis of these conditions and aids in the development of therapeutic interventions targeting neuroinflammation (Horti et al., 2019).
Synthesis and Evaluation for Neuroinflammation
Further research into the synthesis of related compounds, such as N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, highlights the potential for imaging IRAK4 enzyme in neuroinflammation contexts. These compounds are synthesized through multi-step processes and evaluated for their suitability as PET agents, demonstrating the expanding utility of such molecules in studying and diagnosing neuroinflammatory diseases (Wang et al., 2018).
Chemoselectivity in Heterocycle Synthesis
The chemical behavior of similar compounds has been investigated in various contexts, including the synthesis of heterocyclic structures. For example, studies on aminomethylation reactions involving related piperidinium compounds have provided insights into the chemoselectivity of these reactions, contributing to the field of organic synthesis and the development of novel pharmaceuticals (Dotsenko et al., 2012).
Anticancer and Anti-inflammatory Applications
Research into pyrazolopyrimidines derivatives, which share structural similarities with the compound , has shown promising anticancer and anti-5-lipoxygenase activities. This illustrates the therapeutic potential of these compounds beyond imaging applications, opening avenues for the development of treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This involves predicting or suggesting future research directions. For a drug, this could include potential new therapeutic applications. For a material, it could include potential new uses or improvements.
I hope this general approach is helpful. For a specific analysis of “N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide”, I would recommend consulting the scientific literature or a chemistry professional.
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c23-13-19-21(25-9-8-24-19)27-10-6-16(7-11-27)14-26-22(30)17-12-20(29)28(15-17)18-4-2-1-3-5-18/h1-5,8-9,16-17H,6-7,10-12,14-15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIIJNSCGYJHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
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